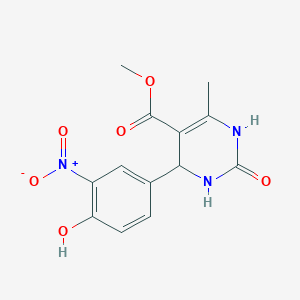![molecular formula C19H22O5 B5037382 3-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5037382.png)
3-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EPPB, and it is a benzaldehyde derivative that has a unique chemical structure, making it a useful tool in the development of new drugs and therapies.
作用機序
The mechanism of action of EPPB involves the inhibition of various signaling pathways that are involved in cell growth and proliferation. EPPB has been shown to inhibit the activity of AKT and mTOR, which are key regulators of cell survival and proliferation. EPPB also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting these pathways, EPPB induces apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
EPPB has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that EPPB inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. EPPB has also been shown to inhibit the activity of HDACs, leading to the upregulation of various tumor suppressor genes. In vivo studies have shown that EPPB has anticancer activity in various animal models of cancer.
実験室実験の利点と制限
EPPB has several advantages for lab experiments, including its potency, selectivity, and low toxicity. EPPB has been shown to be highly potent against cancer cells, with IC50 values in the nanomolar range. EPPB is also selective for cancer cells, with minimal toxicity towards normal cells. However, EPPB has some limitations for lab experiments, including its solubility and stability. EPPB is poorly soluble in water, which can limit its use in some experiments. EPPB is also unstable in aqueous solutions, which can lead to degradation and loss of activity over time.
将来の方向性
There are several future directions for research on EPPB, including its use in combination with other drugs and therapies, its potential use in immunotherapy, and its use in the treatment of other diseases such as viral infections. EPPB has been shown to enhance the efficacy of other drugs such as paclitaxel and cisplatin in cancer cells. EPPB has also been shown to enhance the activity of immune cells such as T cells and natural killer cells, suggesting its potential use in immunotherapy. Finally, EPPB has been shown to have antiviral activity against various viruses such as HIV and hepatitis B virus, suggesting its potential use in the treatment of viral infections.
Conclusion:
In conclusion, 3-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzaldehyde is a chemical compound that has significant potential in scientific research. Its unique chemical structure and potent anticancer activity make it a useful tool in the development of new drugs and therapies. EPPB has several advantages for lab experiments, including its potency, selectivity, and low toxicity. However, EPPB also has some limitations, including its solubility and stability. Future research on EPPB should focus on its use in combination with other drugs and therapies, its potential use in immunotherapy, and its use in the treatment of other diseases such as viral infections.
合成法
The synthesis of EPPB involves the reaction of 3-(4-methoxyphenoxy)propyl bromide with 3-ethoxy-4-(hydroxymethyl)benzaldehyde in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and is completed within a few hours. The resulting product is then purified and characterized using various spectroscopic techniques such as NMR and IR.
科学的研究の応用
EPPB has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, EPPB has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. EPPB has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In drug discovery, EPPB has been used as a lead compound in the development of new drugs with improved efficacy and fewer side effects.
特性
IUPAC Name |
3-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O5/c1-3-22-19-13-15(14-20)5-10-18(19)24-12-4-11-23-17-8-6-16(21-2)7-9-17/h5-10,13-14H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPUTPBMLWUUAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCCCOC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(1-benzothien-2-ylmethyl)amino]-N-(4-methoxyphenyl)-5-[(methylamino)sulfonyl]benzamide](/img/structure/B5037311.png)
![N-[4-(heptylamino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]benzamide](/img/structure/B5037314.png)
![3-{[3,5-bis(trifluoromethyl)benzoyl]amino}-4-chloro-N-phenylbenzamide](/img/structure/B5037320.png)

![3-(4-chlorophenyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5037331.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-4-(methylthio)benzenesulfonamide](/img/structure/B5037339.png)
![1-allyl-5-[4-(allyloxy)-3-ethoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5037340.png)
![N,N'-1,8-naphthalenediylbis[2-(2-methylphenoxy)acetamide]](/img/structure/B5037341.png)
![3-[1-(2,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B5037351.png)
![N-[2-(2-oxo-1-imidazolidinyl)ethyl]-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B5037354.png)

![2-ethoxy-4-{[3-(3-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B5037375.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[(5-methyl-2-furyl)methyl]-2-pyridinamine](/img/structure/B5037376.png)

